molecular formula C21H25N3O4 B11541038 (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11541038
M. Wt: 383.4 g/mol
InChI Key: KVCNOAFVDRHCAS-XQNSMLJCSA-N
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Description

The compound (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinylidene group, which is known for its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product.

  • Step 1: Preparation of 4-ethoxyphenylhydrazine

      Reagents: 4-ethoxyaniline, sodium nitrite, hydrochloric acid

      Conditions: The reaction is carried out at low temperatures to form the diazonium salt, which is then reduced to 4-ethoxyphenylhydrazine.

  • Step 2: Synthesis of 2-[(2-methylphenoxy)acetyl]hydrazine

      Reagents: 2-methylphenol, chloroacetic acid, hydrazine hydrate

      Conditions: The reaction involves the formation of an ester intermediate, followed by hydrazinolysis to yield the hydrazine derivative.

  • Step 3: Condensation Reaction

      Reagents: 4-ethoxyphenylhydrazine, 2-[(2-methylphenoxy)acetyl]hydrazine, butanoyl chloride

      Conditions: The final step involves a condensation reaction under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

    Oxidation: Oxidized derivatives with increased oxygen content

    Reduction: Reduced derivatives with additional hydrogen atoms

    Substitution: Functionalized aromatic compounds with new substituents

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science:

Biology

    Enzyme Inhibition: The hydrazinylidene group can interact with enzymes, potentially inhibiting their activity.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its reactive functional groups.

    Cancer Research: Investigation into its ability to inhibit cancer cell growth.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The hydrazinylidene group can form covalent bonds with enzyme active sites, leading to inhibition. Additionally, the aromatic rings can participate in π-π interactions with proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-(4-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
  • (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}butanamide

Uniqueness

  • Functional Groups : The presence of the ethoxy group and the specific hydrazinylidene configuration make this compound unique.
  • Reactivity : The combination of functional groups provides a distinct reactivity profile, making it suitable for specific applications in catalysis and drug development.

This detailed overview provides a comprehensive understanding of (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

(3E)-N-(4-ethoxyphenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C21H25N3O4/c1-4-27-18-11-9-17(10-12-18)22-20(25)13-16(3)23-24-21(26)14-28-19-8-6-5-7-15(19)2/h5-12H,4,13-14H2,1-3H3,(H,22,25)(H,24,26)/b23-16+

InChI Key

KVCNOAFVDRHCAS-XQNSMLJCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=CC=CC=C2C)/C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)COC2=CC=CC=C2C)C

Origin of Product

United States

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